methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The naphthalene moiety in this compound adds to its aromaticity and potential biological activity
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thePhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s synthesized via thecopper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that it might interact with its targets through a similar mechanism, possibly by binding to the active site of the enzyme and inhibiting its function .
Biochemical Pathways
Compounds that inhibit the phosphatidylinositol 4,5-bisphosphate 3-kinase can affect multiple signaling pathways, including thePI3K/Akt/mTOR pathway , which is involved in cell cycle progression, apoptosis, and cell growth .
Result of Action
Inhibition of the phosphatidylinositol 4,5-bisphosphate 3-kinase can lead to a decrease in cell proliferation and an increase in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be naphthalene-2-carbaldehyde and ethyl acetoacetate.
Esterification: The resulting pyrazole intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
The reaction conditions generally involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-carbinol derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It can be used in the synthesis of organic semiconductors and other materials with electronic applications.
Biological Studies: The compound is used in research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862):
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is used in the synthesis of biheterocyclic phosphonic esters with potential biological activities.
Uniqueness
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the EZH2 enzyme, which plays a crucial role in cancer progression and various other diseases. The unique structural features of this compound enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H7N3OS2
- Molecular Weight : 249.31 g/mol
- CAS Number : 176530-46-4
The compound's structure includes a thieno ring fused to a pyrimidine ring, with a methylthio group at the second position, contributing to its distinct biological properties .
The primary biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is attributed to its role as an EZH2 inhibitor . By inhibiting EZH2, this compound affects histone methylation pathways, leading to altered gene expression associated with tumor growth and proliferation.
Target Enzyme: EZH2
- Function : EZH2 is involved in the trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene silencing.
- Impact of Inhibition : Inhibition of EZH2 by this compound can lead to the reactivation of tumor suppressor genes, thereby exhibiting antitumor effects.
Antitumor Activity
The compound has demonstrated significant antitumor activity against various cancer cell lines:
- Cell Lines Tested :
- SU-DHL-6 (Diffuse Large B-cell Lymphoma)
- WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)
- K562 (Chronic Myeloid Leukemia)
Results indicated that 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one effectively inhibited cell proliferation in these lines, showcasing its potential as a therapeutic agent against hematological malignancies.
Antimycobacterial Activity
In addition to its anticancer properties, this compound exhibits significant antimycobacterial activity:
- Targets : Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
- Mechanism : It inhibits Cyt-bd, which is critical for mycobacterial energy metabolism.
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for evaluating the potential clinical efficacy of the compound in therapeutic settings.
Comparative Analysis
To contextualize the biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, it is beneficial to compare it with similar compounds:
Compound Name | Biological Activity | Key Differences |
---|---|---|
Thieno[2,3-d]pyrimidin-4(3H)-one | Moderate antitumor effects | Lacks methylthio group |
Thieno[3,4-b]pyridine derivatives | Diverse biological activities | Different ring structure |
The methylthio substitution in 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one enhances its reactivity and potential for further functionalization compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of various derivatives based on the thienopyrimidine core. For instance:
- A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiplasmodial activities against Plasmodium falciparum and P. berghei. The results indicated that modifications at specific positions significantly influenced biological activity and toxicity profiles .
In another study focusing on antiproliferative effects:
Properties
IUPAC Name |
methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFDDSDTZENHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378103 | |
Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-93-6 | |
Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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